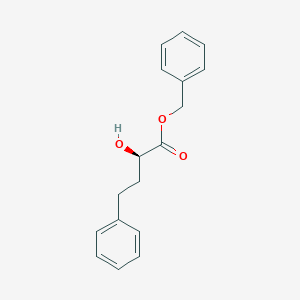
Benzyl (R)-2-hydroxy-4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ®-2-hydroxy-4-phenylbutanoate is an organic compound that features a benzyl group attached to a chiral center, which is further connected to a hydroxy and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2-hydroxy-4-phenylbutanoate typically involves the esterification of ®-2-hydroxy-4-phenylbutanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of Benzyl ®-2-hydroxy-4-phenylbutanoate may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized catalysts and solvent-free conditions can also be explored to make the process more environmentally friendly and cost-effective.
Types of Reactions:
Oxidation: Benzyl ®-2-hydroxy-4-phenylbutanoate can undergo oxidation reactions, where the hydroxy group is converted to a carbonyl group, forming benzyl ®-2-oxo-4-phenylbutanoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Benzyl ®-2-oxo-4-phenylbutanoate.
Reduction: Benzyl ®-2-hydroxy-4-phenylbutanol.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ®-2-hydroxy-4-phenylbutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of Benzyl ®-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in drug development, the compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Benzyl ®-2-hydroxy-4-methylbutanoate: Similar structure but with a methyl group instead of a phenyl group.
Benzyl ®-2-hydroxy-4-phenylpentanoate: Similar structure but with an additional carbon in the chain.
Benzyl (S)-2-hydroxy-4-phenylbutanoate: The enantiomer of the compound with different stereochemistry.
Uniqueness: Benzyl ®-2-hydroxy-4-phenylbutanoate is unique due to its specific chiral center and the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Biological Activity
Benzyl (R)-2-hydroxy-4-phenylbutanoate, a chiral compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester characterized by the presence of a hydroxyl group and a phenyl ring. Its molecular formula is C₁₆H₁₈O₃, and it possesses a molecular weight of 258.31 g/mol. The compound's structure contributes to its unique biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The compound may act as an enzyme inhibitor or activator, influencing metabolic pathways. Its chiral nature allows for selective interactions with biological receptors, potentially leading to varied pharmacokinetics and pharmacodynamics.
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Antioxidant Properties : The presence of the hydroxyl group suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, suggesting its potential as a natural preservative in food products.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound effectively scavenged free radicals, showing promise as an antioxidant agent. This property may contribute to its potential therapeutic applications in oxidative stress-related conditions.
Case Study 3: Enzyme Interaction
Research focused on the interaction between this compound and cytochrome P450 enzymes revealed that it could modulate enzyme activity, indicating its relevance in drug metabolism and detoxification processes.
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
benzyl (2R)-2-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C17H18O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m1/s1 |
InChI Key |
IVUUDHWOGKEQAN-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















